
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H8BrClOS and a molecular weight of 279.58 g/mol . It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include alcohols and ethers.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups, such as the bromine, chlorine, and mercapto groups, enable it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-4-mercaptophenyl)-3-chloropropan-1-one
- 1-(2-Bromo-5-mercaptophenyl)-2-chloropropan-1-one
- 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one
Uniqueness
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .
Propiedades
Fórmula molecular |
C9H8BrClOS |
|---|---|
Peso molecular |
279.58 g/mol |
Nombre IUPAC |
1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H8BrClOS/c10-8-2-1-6(13)5-7(8)9(12)3-4-11/h1-2,5,13H,3-4H2 |
Clave InChI |
LRSDDSQKAVKOJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)C(=O)CCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
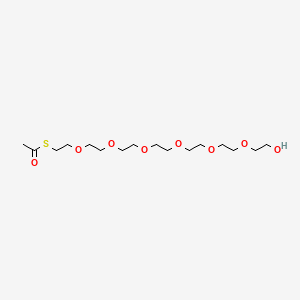
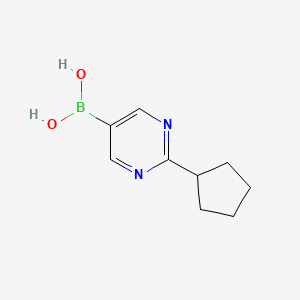
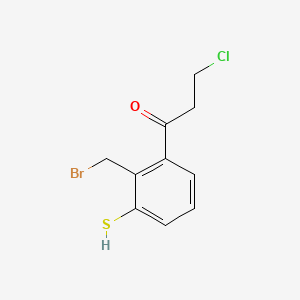



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
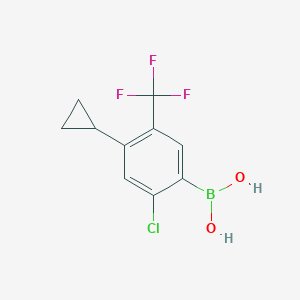



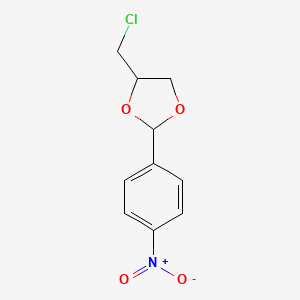
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
